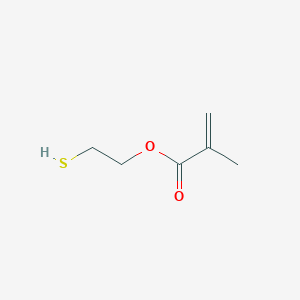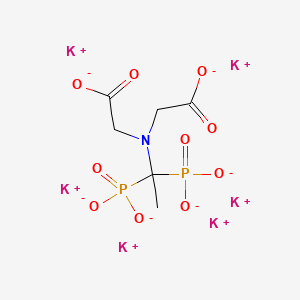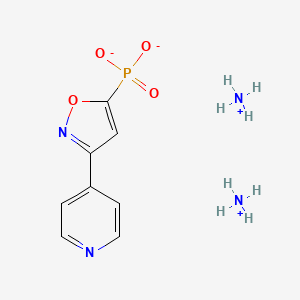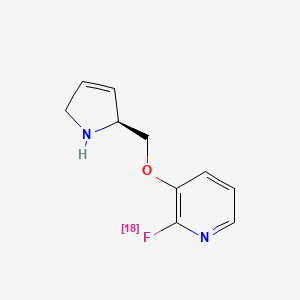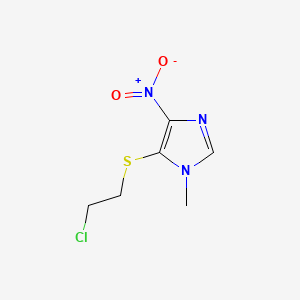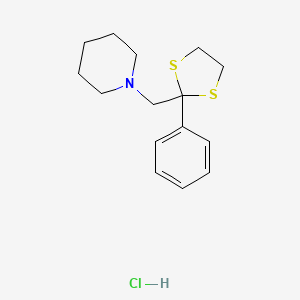
4-Mercapto-3-methyl-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Mercapto-3-methyl-2-butanol is an organosulfur compound with the molecular formula C₅H₁₂OS. It is known for its distinctive odor and is commonly used as a flavoring agent in the food industry . The compound features a primary alcohol group and a tertiary thiol group, making it a versatile molecule in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Mercapto-3-methyl-2-butanol can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetate with lithium bis(trimethylsilyl)amide to form ethyl 3-hydroxy-3-methylbutyrate. This intermediate is then brominated, treated with thiourea, and hydrolyzed to form 3-mercapto-3-methylbutyric acid. Finally, the acid is reduced with lithium aluminum hydride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Mercapto-3-methyl-2-butanol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler alcohols and thiols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products
The major products formed from these reactions include disulfides, simpler alcohols, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-Mercapto-3-methyl-2-butanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in isotope dilution assays.
Biology: Studied for its role in metabolic pathways and enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as a biomarker in certain diseases.
Industry: Employed as a flavoring agent in the food industry and as an odorant in various products.
Wirkmechanismus
The mechanism of action of 4-Mercapto-3-methyl-2-butanol involves its interaction with various molecular targets and pathways. The compound’s thiol group can form disulfide bonds with proteins, affecting their structure and function. Additionally, its hydroxyl group can participate in hydrogen bonding and other interactions, influencing biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Mercapto-3-methylbutan-1-ol
- 4-Mercapto-4-methylpentan-2-ol
- 3-Mercaptohexan-1-ol
Uniqueness
4-Mercapto-3-methyl-2-butanol is unique due to its specific combination of a primary alcohol and a tertiary thiol group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Eigenschaften
CAS-Nummer |
33959-27-2 |
|---|---|
Molekularformel |
C5H12OS |
Molekulargewicht |
120.22 g/mol |
IUPAC-Name |
3-methyl-4-sulfanylbutan-2-ol |
InChI |
InChI=1S/C5H12OS/c1-4(3-7)5(2)6/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
BCYQZLULZVJEII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CS)C(C)O |
Dichte |
0.968-0.980 |
Physikalische Beschreibung |
Clear to pale yellow liquid; Fruity meaty savoury aroma upon dilution |
Löslichkeit |
Soluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


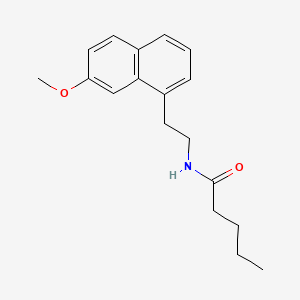
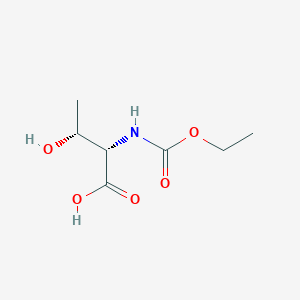
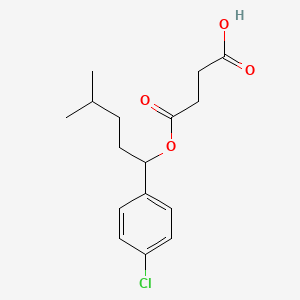
![(E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol](/img/structure/B15185643.png)

